Lipoxin B4 (LXB4) is an endogenous lipid mediator belonging to the lipoxin family, a group of bioactive eicosanoids formed via transcellular biosynthetic pathways involving lipoxygenase (LOX) enzymes. [, , , , ] LXB4, like its closely related counterpart lipoxin A4 (LXA4), is produced during cell-cell interactions, particularly those involving leukocytes, epithelium, endothelium, or platelets. [, , , ] These mediators are recognized for their potent anti-inflammatory and pro-resolving properties, playing a vital role in orchestrating the resolution phase of inflammation and promoting the return to tissue homeostasis. [, , , , , ]
LXB4 is biosynthesized from arachidonic acid, an omega-6 fatty acid, through the sequential actions of LOX enzymes, specifically 5-LOX and 12-LOX. [, , , , , , ] It is produced during inflammation at sites of leukocyte-tissue interaction, acting locally to dampen excessive inflammation and initiate resolution programs. [, , , ]
Total Organic Synthesis: This approach involves a multi-step process utilizing various chemical reagents and reactions to construct the LXB4 molecule from simpler starting materials. [] This allows for the production of large quantities of LXB4 and the creation of novel analogs with enhanced stability or modified biological activities. [, , ]
Biosynthesis in Cellular Systems: LXB4 can be generated in vitro by incubating cells capable of lipoxin production, such as platelets, neutrophils, or cell lines like rat basophilic leukemia cells (RBL-1), with appropriate precursors like leukotriene A4 (LTA4) or 15-hydroperoxyeicosatetraenoic acid (15-HPETE). [, , , , , ] This method allows for the study of the endogenous biosynthetic pathways and regulation of LXB4 formation.
LXB4 is susceptible to rapid metabolic inactivation primarily via oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding an inactive metabolite, 5-oxo-LXB4. [] This metabolic instability limits its potential therapeutic applications. [, ] The design of stable LXB4 analogs resistant to 15-PGDH has been pursued, involving modifications to the LXB4 structure, such as methylation at the 5-position or substitution of the ω-end with an aromatic ring. [, , , , ]
LXB4 exerts its anti-inflammatory and pro-resolving effects by interacting with specific cell surface receptors. While the precise receptor for LXB4 remains elusive, evidence suggests it may share the formyl peptide receptor 2 (FPR2/ALX) with LXA4. [, ] Activation of FPR2/ALX by LXB4 initiates intracellular signaling cascades, modulating leukocyte function, promoting the resolution of inflammation, and enhancing tissue repair. [, ]
LXB4 inhibits neutrophil chemotaxis, transmigration across endothelial and epithelial cells, and diapedesis from postcapillary venules, thereby limiting excessive neutrophil infiltration into inflamed tissues. [, , , , ] It also stimulates the phagocytosis of apoptotic neutrophils by macrophages, promoting the non-inflammatory clearance of cellular debris, a hallmark of resolution. [, ]
LXB4 also modulates the production of pro-inflammatory mediators. It inhibits the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and eicosanoids, such as leukotriene B4 (LTB4). [, , , ] Conversely, LXB4 stimulates the production of other pro-resolving mediators, amplifying the resolution cascade. []
Ocular Hypertension and Glaucoma: LXB4 displays neuroprotective properties in ocular hypertension-induced neuropathy, a model of glaucoma. It enhances retinal ganglion cell survival and function, regulates microglial reactivity in the retina and optic nerve, and inhibits astrocyte reactivity, protecting against neuronal damage. [, ]
Atherosclerosis: LXB4 modulates neutrophil function in atherosclerosis, attenuating oxidative burst and CD11b/CD18 integrin expression, key contributors to atherosclerotic progression. [] It also enhances lymphatic transmigration of neutrophils, potentially addressing impaired lymphatic function associated with atherosclerosis. []
Sepsis: LXB4 protects against microbial sepsis by dampening excessive inflammation and promoting resolution. It inhibits the NLRP3 inflammasome, a key inflammatory complex, thereby reducing pro-inflammatory cytokine production and increasing LXB4 biosynthesis itself, enhancing survival. []
Memory B Cell Function: LXB4 enhances antibody production by human memory B cells, potentially serving as a vaccine adjuvant. It promotes immunoglobulin G (IgG) production and increases the number of IgG-secreting B cells by upregulating cyclooxygenase-2 (COX2) expression, an enzyme crucial for efficient B cell antibody production. []
Respiratory Diseases: In asthma, LXB4 inhibits IL-8 release by peripheral blood mononuclear cells, suggesting potential anti-inflammatory benefits. [] LXB4 also shows promise in correcting impaired cilia beating dynamics in cystic fibrosis nasal epithelium, restoring mucociliary clearance function. []
Periodontitis: Inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy fatty acids, enhances LXB4 production, protecting against bone resorption and preserving bone architecture in experimental periodontitis. []
Gastric Cancer: LXB4, along with resolvin D1, suppresses gastric cancer angiogenesis and growth, demonstrating its potential in cancer therapy. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7